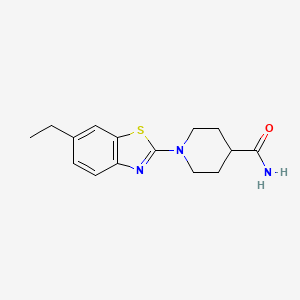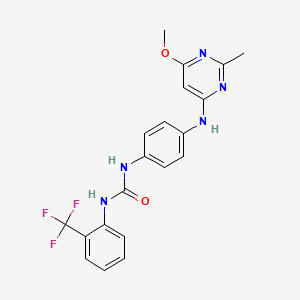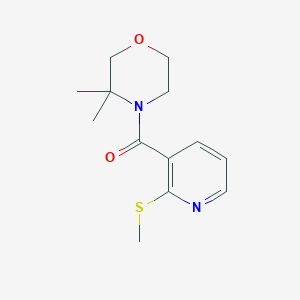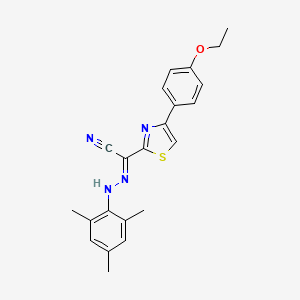![molecular formula C20H20FN3O4 B2558891 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 877641-06-0](/img/structure/B2558891.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves a multi-step process:
Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: Starting with 2,3-dihydrobenzo[b][1,4]dioxin, the amination process is carried out using an appropriate amination reagent such as ammonia or amine derivatives under controlled temperature and pressure conditions.
Synthesis of Pyrrolidine Derivative: The resulting amine is then reacted with a ketoester or ketone to form a pyrrolidine derivative through a cyclization reaction.
Urea Formation: Finally, the pyrrolidine derivative is reacted with an isocyanate or a carbodiimide reagent to yield this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory procedures with modifications to ensure cost-efficiency and safety. The choice of reagents, solvents, and purification methods is optimized for large-scale production, often involving continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or permanganate to form various oxidized derivatives.
Reduction: Reduction of the urea moiety can be achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings allow for electrophilic substitution reactions, introducing various functional groups onto the benzodioxin or fluoromethylphenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Reagents: Halogens, sulfonic acids, nitro compounds
Major Products Formed: The major products formed depend on the reaction conditions and the reagents used. Oxidation may yield quinones, reduction might produce amines or alcohols, and substitution can introduce halides or sulfonates.
科学研究应用
In Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for drug design and development.
In Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
In Medicine: Researchers investigate its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
In Industry: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is explored for its application in the production of specialty chemicals and advanced materials.
作用机制
The exact mechanism of action for this compound varies based on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors:
Molecular Targets and Pathways Involved:
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites, blocking substrate interaction.
Receptor Binding: It may bind to certain receptors, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the pyrrolidinone structure.
1-(5-Oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the benzo[dioxin] structure.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea: Lacks the fluoromethyl substitution.
In comparison, the specific arrangement and functional groups in our compound confer unique chemical and biological properties.
Conclusion
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea showcases diverse applications in various scientific fields
属性
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-12-2-3-13(8-16(12)21)22-20(26)23-14-9-19(25)24(11-14)15-4-5-17-18(10-15)28-7-6-27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZVFLSEIKXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
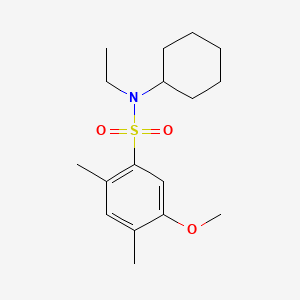
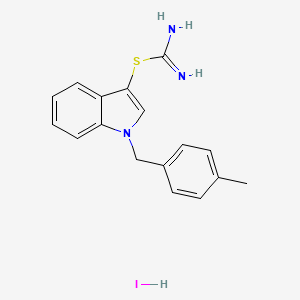
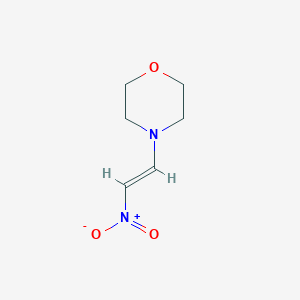
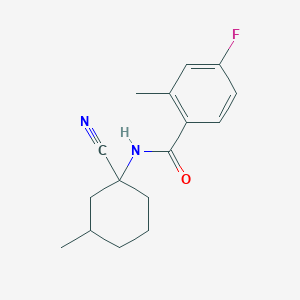

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)
![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)
![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide](/img/structure/B2558821.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)
